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Compound of Interest

Compound Name: D-[2-13C]xylose

CAS No.: 131771-69-2

Cat. No.: B584055 Get Quote

Introduction & Scientific Rationale
Metabolic Flux Analysis (MFA) is the gold standard for quantifying intracellular enzymatic rates.

While [1-13C]glucose is the workhorse for central carbon metabolism, it often lacks the

resolution required to resolve the complex scrambling reactions of the non-oxidative Pentose

Phosphate Pathway (PPP).

Why D-[2-13C]Xylose? In lignocellulosic bioprocessing (e.g., engineered S. cerevisiae or E.

coli), xylose is a primary carbon source. D-[2-13C]xylose is a "surgical" tracer because:

Direct PPP Entry: Unlike glucose, xylose enters metabolism directly as Xylulose-5-

Phosphate (X5P), bypassing the oxidative PPP (G6PDH/6PGDH).

Scrambling Resolution: The C2 label of xylose is uniquely positioned to track the reversibility

of Transketolase (TK) and Transaldolase (TA) reactions.

Gluconeogenic Tracking: It allows precise determination of the "back-flux" from pentoses to

hexoses (Fructose-6-P) via the non-oxidative branch.

This protocol details the experimental workflow and the probabilistic mathematics required to

calculate Metabolic Flux Ratios—local convergence estimates that do not require full-scale

computational modeling.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b584055?utm_src=pdf-interest
https://www.benchchem.com/product/b584055?utm_src=pdf-body
https://www.benchchem.com/product/b584055?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b584055?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Theoretical Basis: Atom Mapping & Label
Propagation
To interpret the data, one must understand the fate of the C2 atom.

Input: D-[2-13C]Xylose

D-[2-13C]Xylulose

D-[2-13C]Xylulose-5P (X5P).

Reaction 1 (Transketolase): X5P (C2) + R5P

S7P (C2) + G3P.

Note: The C1-C2 fragment of X5P is transferred.

Reaction 2 (Transaldolase): S7P (C2) + G3P

F6P (C2) + E4P.

Note: The C1-C3 fragment of S7P (containing the label) is transferred to F6P.

Reaction 3 (Transketolase): X5P (C2) + E4P

F6P (C2) + G3P.

Result: The C2 label of xylose predominantly ends up at the C2 position of Fructose-6-

Phosphate and subsequently the C2 position of Trioses (DHAP/G3P) after glycolysis splits the

hexose.

Visualization: The C2-Labeling Pathway
The following diagram illustrates the carbon transition of the C2 label (marked in red) through

the non-oxidative PPP.
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Figure 1: Atom mapping of D-[2-13C]xylose. The C2 label (Red) propagates through the non-

oxidative PPP to Hexoses and Trioses.
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Experimental Protocol
This protocol utilizes GC-MS analysis of proteinogenic amino acids. Amino acids are stable,

abundant, and their carbon backbones reflect the isotopic labeling of their metabolic precursors

(e.g., Alanine

Pyruvate).

Phase A: Cultivation & Labeling
Objective: Achieve metabolic and isotopic steady state.[1]

Medium Preparation: Use M9 minimal medium (or yeast nitrogen base) devoid of amino

acids.

Substrate: 100% D-[2-13C]xylose (purity >99%).

Concentration: 2–10 g/L (ensure carbon limitation to prevent overflow metabolism).

Inoculation: Inoculate from a pre-culture grown on the same labeled medium (passage 1)

into the main experimental culture (passage 2).

Reasoning: This eliminates unlabeled biomass ("washout" effect), ensuring >99% of

cellular carbon is derived from the tracer.

Harvesting: Harvest cells in mid-exponential phase (OD

0.5–1.0).

Volume: 2–5 mL of culture is sufficient.

Phase B: Quenching & Hydrolysis
Objective: Stop metabolism instantly and release amino acids from proteins.

Pelleting: Centrifuge at 10,000

g for 1 min. Discard supernatant.

Washing: Wash pellet once with 0.9% NaCl to remove extracellular labeled sugar.
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Hydrolysis: Resuspend pellet in 1 mL 6 M HCl.

Incubate at 105°C for 12–24 hours in a sealed glass vial.

Note: This degrades Tryptophan and Cysteine; Glutamine/Asparagine convert to

Glutamate/Aspartate.

Drying: Evaporate HCl under a stream of nitrogen or in a vacuum concentrator (SpeedVac)

at 60°C until completely dry.

Phase C: Derivatization (TBDMS Method)
Objective: Make amino acids volatile for GC-MS.

Solubilization: Add 50

L anhydrous Dimethylformamide (DMF). Sonicate to dissolve.

Derivatization: Add 50

L MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) + 1% TBDMCS.

Incubation: Heat at 85°C for 60 minutes.

Analysis: Transfer to GC vials with glass inserts. Inject 1

L into GC-MS.

Phase D: GC-MS Acquisition
Column: DB-5MS or equivalent (30m

0.25mm ID).

Mode: Electron Impact (EI) at 70 eV.

Detection: Selected Ion Monitoring (SIM).

Target Fragments: Measure the
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fragment (loss of tert-butyl group). This fragment contains the entire amino acid carbon
skeleton.

Amino Acid Precursor
Fragment (m/z)
unlabelled

Carbon Skeleton

Alanine Pyruvate 260 C1-C2-C3

Glycine Serine/THF 246 C1-C2

Serine 3-PG 390 C1-C2-C3

Phenylalanine PEP + E4P 336 C1-C9

Histidine Ribose-5P 440 C1-C6

Data Analysis: Calculating Flux Ratios
Unlike global fitting, Flux Ratio Analysis (METAFoR) uses algebraic equations to solve for local

nodes.

Step 1: Correction for Natural Abundance
Raw MS data must be corrected for the natural presence of

C (1.1%),

Si, etc.

Tool: Use open-source software like IsoCor or iMS2Flux.

Output: Mass Isotopomer Distribution (MID), denoted as

where

.

Step 2: The Flux Ratio Equations
For D-[2-13C]xylose, we focus on the convergence at the Triose Phosphate pool (G3P).
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Logic:

Xylose enters as X5P (C2 labeled).

Through the PPP, this label ends up at C2 of F6P.

F6P splits into DHAP (C2 labeled) and G3P (unlabeled initially, but labeled via TPI

equilibration).

Therefore, Pyruvate (Alanine) will show a specific enrichment at the M+1 position.

Equation A: Fraction of PEP derived from PPP vs. Glycolysis
In a mixed feed (Glucose + Xylose), or to determine recycling: If Glycolysis is active (from

unlabeled glucose), PEP is unlabeled. If PPP is active (from [2-13C]xylose), PEP is labeled.

Where

is the labeling signature. However, for pure xylose, we use the Serine derived from Glycine
cleavage ratio.

Equation B: Reversibility of Transaldolase
We examine the labeling of Phenylalanine (derived from PEP + Erythrose-4P). Erythrose-4P

(E4P) is a direct product of the PPP.

If E4P comes from TA reaction (

), its labeling pattern differs from E4P derived from TK reaction.

Simplified Calculation for Xylose Efficiency (The "Split"): Calculate the fraction of Pyruvate

molecules containing the label.

Since [2-13C]xylose puts the label on C2 of Pyruvate (M+1):

Histidine represents the pentose pool (R5P).

Alanine represents the triose pool.

If this ratio is 1.0, carbon flows linearly Xyl
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PPP

Glycolysis.

If this ratio is < 1.0, there is dilution from unlabeled sources (unlikely in pure culture) or

significant exchange with storage carbohydrates.

Step 3: Workflow Diagram
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Figure 2: Workflow for 13C-MFA sample processing and data analysis.

Troubleshooting & Validation
Issue Possible Cause Solution

Low Enrichment "Washout" from inoculum
Pass cells twice in labeled

medium before harvesting.

High M+0 in Alanine
Contamination or Storage

Carbohydrates

Check for glycogen

degradation (if yeast). Ensure

pure xylose feed.

No M+1 in Histidine Oxidative PPP active?

Histidine comes from R5P. If

R5P is unlabeled, it implies

synthesis via oxidative PPP

from unlabeled G6P

(impossible in pure xylose) or

extremely high reversibility

exchanging with unlabeled

pools.
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Validation Check: Sum the mass distribution vectors.

must equal 1.0. If using software, ensure the Residual Sum of Squares (RSS) is within the 95%
confidence interval (

test).
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13c-xylose-labeling-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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